ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors in the body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the synthesis of various materials, including dyes and polymers.
Comparison with Similar Compounds
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against a broad range of RNA and DNA viruses.
Ethyl 5-methylindole-2-carboxylate: Used in the synthesis of cannabinoid receptor antagonists and anti-inflammatory agents.
This compound stands out due to its unique fluorine substitution, which can enhance its biological activity and stability compared to other indole derivatives.
Biological Activity
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its unique fluorine substitution, which may enhance its biological activity and stability compared to other indole derivatives. Indole derivatives are recognized for their potential applications in pharmaceuticals, particularly in areas such as antiviral, anticancer, and antimicrobial therapies.
Target of Action
The biological activity of this compound is believed to arise from its interaction with various molecular targets within the body. These interactions can lead to significant changes in biochemical pathways that govern cellular functions.
Mode of Action
Indole derivatives typically exert their effects by binding to specific receptors or enzymes, which can modulate signaling pathways. The presence of the fluorine atom in this compound may influence the binding affinity and selectivity towards these targets, enhancing its pharmacological profile.
Biochemical Pathways
Research indicates that indole derivatives can influence several biological activities, including:
- Antiviral activity : Potential inhibition of viral replication.
- Anticancer properties : Induction of apoptosis in cancer cells.
- Anti-inflammatory effects : Modulation of inflammatory responses.
- Antimicrobial action : Inhibition of bacterial growth.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship (SAR) of indole derivatives have shown that modifications at various positions on the indole ring can significantly affect their biological activity. For instance, the introduction of halogen atoms like fluorine at specific positions can enhance receptor binding and improve therapeutic efficacy.
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | TBD | Antiviral, Anticancer |
Indole derivative A | 0.13 | HIV Integrase Inhibitor |
Indole derivative B | 0.39 | Anticancer |
Case Studies
- Antiviral Activity : In a study investigating the antiviral potential of various indole derivatives, this compound exhibited promising results against viral pathogens, suggesting its potential as a therapeutic agent in viral infections.
- Anticancer Properties : Another research focused on the anticancer activity of indole derivatives demonstrated that compounds with similar structures to this compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound was also tested for anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPNBFUMHAPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359005 | |
Record name | ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-19-7 | |
Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16382-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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